N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine
Overview
Description
“N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H14N4O2 . The specific structure details are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results. More detailed information might be found in technical documents or material safety data sheets .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results. These properties typically include melting point, boiling point, solubility, and stability .Scientific Research Applications
Tautomerism and Metal Complexation
Research has explored the solid-state, solution, and gas phase structures of related compounds, focusing on their potential in coordination chemistry and metal-mediated catalysis. The study of 2-acylmethyl-2-oxazolines, which are structurally and functionally related to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, highlights the significance of enamine tautomers and their stability across different phases. These compounds show promise as ligands in coordination chemistry, suggesting potential applications in catalysis and materials science (Jones et al., 2013).
Synthesis Techniques
One-pot multistep synthesis techniques have been developed for related compounds, demonstrating the efficiency of creating complex molecules from simpler precursors. This approach is relevant for the synthesis of pharmaceuticals and materials with specific functional properties (Bagley et al., 2005).
Neurochemical Pharmacology
The pharmacological profile of psychoactive substances structurally similar to this compound has been examined, with a focus on their activity at serotonin receptors. These studies contribute to understanding the molecular basis of hallucinogenic activity and could inform the development of new therapeutic agents (Eshleman et al., 2018).
Water Treatment and NDMA Formation
Research into the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes has identified dimethylamine and related compounds as key precursors. Understanding the chemistry of NDMA formation is crucial for developing safer water disinfection methods (Mitch & Sedlak, 2004).
Molecular Electronics
The development of molecular electronic devices using compounds with nitroamine redox centers demonstrates the potential for creating high-performance electronic components at the molecular level. Such research could lead to advances in computing and data storage technologies (Chen et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPXZBWEHDOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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